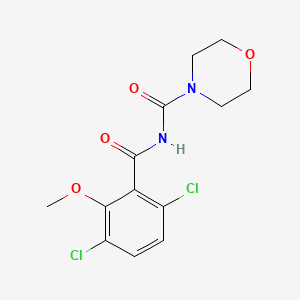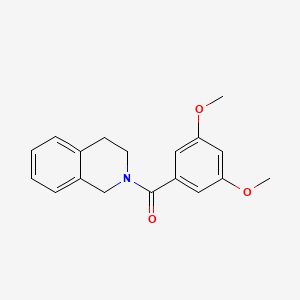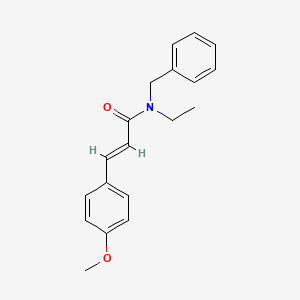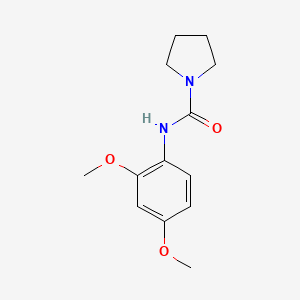
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the late 1990s and has since been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide inhibits the activity of JAK2 and STAT3 by binding to their ATP-binding sites. This prevents the phosphorylation of STAT3 and the subsequent activation of downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide also has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. It also has low solubility in aqueous solutions, which can limit its use in some assays.
Orientations Futures
There are several future directions for the study of N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide. One direction is the development of more potent and selective inhibitors of JAK2 and STAT3. Another direction is the study of the combination of N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Additionally, the potential use of N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
Méthodes De Synthèse
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide can be synthesized through several methods. One of the most commonly used methods is the reaction of 3,6-dichloro-2-methoxybenzoic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isobutyl chloroformate to form N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide.
Applications De Recherche Scientifique
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in the regulation of cell growth and survival. Therefore, N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide has been studied for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3,6-dichloro-2-methoxybenzoyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-9(15)3-2-8(14)10(11)12(18)16-13(19)17-4-6-21-7-5-17/h2-3H,4-7H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMANSFKFAYJOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC(=O)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)

![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)





![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)


